molecular formula C11H11ClO3 B1400236 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone CAS No. 110251-20-2

1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Cat. No. B1400236
M. Wt: 226.65 g/mol
InChI Key: GWPWKJXTAOZBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Inhibitor Binding and Heme Oxygenase-1 Studies

1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is relevant in the study of heme oxygenases (HOs), enzymes involved in heme degradation. Research has shown that inhibitors with structures including 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone derivatives can bind to the distal pocket of HO-1. These inhibitors demonstrate a common binding mode, despite chemical differences, offering insights for optimizing inhibitor design (Rahman et al., 2008).

Synthesis of Important Intermediates

Compounds structurally related to 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone serve as intermediates in various synthesis processes. For instance, derivatives have been synthesized as intermediates in the production of fungicides like difenoconazole (Xie Wei-sheng, 2007).

Lithiation and Synthesis of Acetophenone Derivatives

The compound's derivatives have been utilized in lithiation processes, leading to the creation of ortho-functionalized acetophenone derivatives. This demonstrates its potential in organic synthesis and the development of new chemical entities (Lukács et al., 2003).

Reactions with Aromatic Ketones

Derivatives of 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone have been involved in reactions with aromatic ketones, contributing to the synthesis of various compounds like oxathiolane and dioxolane methanols, highlighting its role in expanding the diversity of organic synthesis (Upadhyaya & Bauer, 1992).

Photoinduced Alkylation for Synthesis of Diketones

The compound's derivatives have been used in photoinduced alkylation reactions with enones, leading to the synthesis of monoprotected 1,4-diketones, a process significant in organic chemistry (Mosca et al., 2001).

Vibrational and Structural Studies

The compound has been the subject of theoretical studies, focusing on its geometry and vibrational spectra. Such studies are crucial in understanding the molecular structure and properties, which are important for various applications in chemistry and material science (Song et al., 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This would involve discussing potential areas for future research on the compound, such as new synthetic methods, potential applications, and unanswered questions about its properties or behavior.


properties

IUPAC Name

1-(2-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPWKJXTAOZBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Reactant of Route 6
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Citations

For This Compound
1
Citations
H Sun, Y Zhang, F Guo, Z Zha… - The Journal of Organic …, 2012 - ACS Publications
A regioselective oxyalkylation reaction of vinylarenes with cyclic ethers was developed under the catalysis of a new heterogeneous catalyst, the diatomite-supported Mn 3 O 4 …
Number of citations: 65 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.